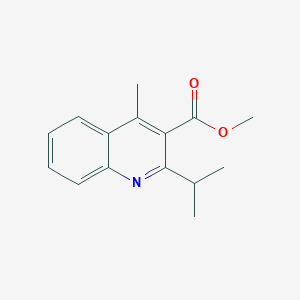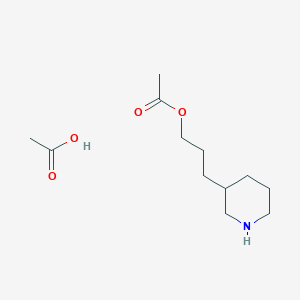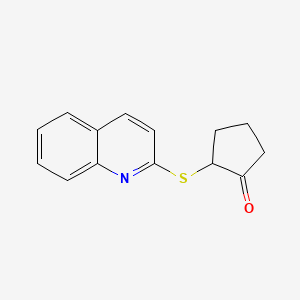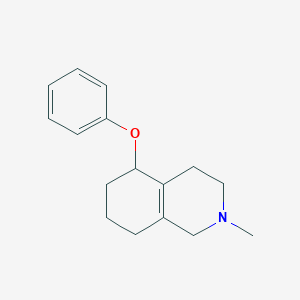
Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-2-methyl-5-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate phenoxy-substituted precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7,8-Octahydroisoquinoline: A structurally similar compound with different substituents.
5-Phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline: Another similar compound with a different substitution pattern.
Uniqueness
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
828277-25-4 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
2-methyl-5-phenoxy-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C16H21NO/c1-17-11-10-15-13(12-17)6-5-9-16(15)18-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-12H2,1H3 |
Clave InChI |
GOFGHFURVDUNAJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)CCCC2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)
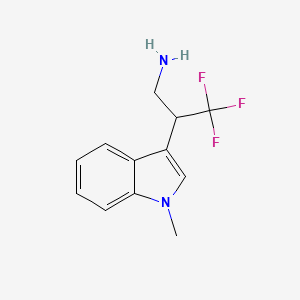


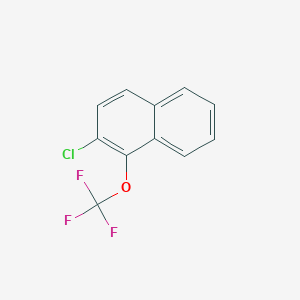
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

